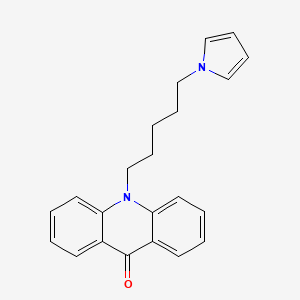
10-(5-(1H-Pyrrol-1-yl)pentyl)acridin-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(5-(1H-Pyrrol-1-yl)pentyl)acridin-9(10H)-one is a heterocyclic compound that features both acridine and pyrrole moieties
Preparation Methods
The synthesis of 10-(5-(1H-Pyrrol-1-yl)pentyl)acridin-9(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with acridine and pyrrole derivatives.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or toluene.
Catalysts: Common catalysts used include Lewis acids like aluminum chloride or boron trifluoride.
Industrial Production: For large-scale production, continuous flow reactors may be employed to ensure consistent quality and yield.
Chemical Reactions Analysis
10-(5-(1H-Pyrrol-1-yl)pentyl)acridin-9(10H)-one undergoes various chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acridine moiety, especially in the presence of strong bases like sodium hydride.
Major Products: The major products formed include N-oxides, reduced derivatives, and substituted acridine compounds.
Scientific Research Applications
10-(5-(1H-Pyrrol-1-yl)pentyl)acridin-9(10H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has shown potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to intercalate with DNA.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism by which 10-(5-(1H-Pyrrol-1-yl)pentyl)acridin-9(10H)-one exerts its effects involves:
Molecular Targets: The compound primarily targets DNA, intercalating between base pairs and disrupting the replication process.
Pathways Involved: It can induce apoptosis in cancer cells by activating the p53 pathway and inhibiting topoisomerase enzymes.
Comparison with Similar Compounds
When compared to similar compounds, 10-(5-(1H-Pyrrol-1-yl)pentyl)acridin-9(10H)-one stands out due to its unique combination of acridine and pyrrole moieties. Similar compounds include:
Acridine Orange: A well-known fluorescent dye used in cell biology.
Pyrrole-2-carboxaldehyde: A building block in organic synthesis.
9-Aminoacridine: An antiseptic and a DNA intercalator.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C22H22N2O |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
10-(5-pyrrol-1-ylpentyl)acridin-9-one |
InChI |
InChI=1S/C22H22N2O/c25-22-18-10-2-4-12-20(18)24(21-13-5-3-11-19(21)22)17-7-1-6-14-23-15-8-9-16-23/h2-5,8-13,15-16H,1,6-7,14,17H2 |
InChI Key |
CKSXNEDSZDWPBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CCCCCN4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


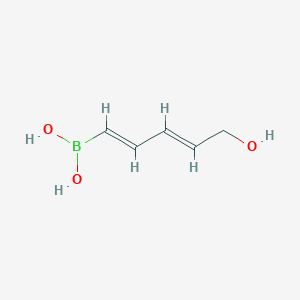
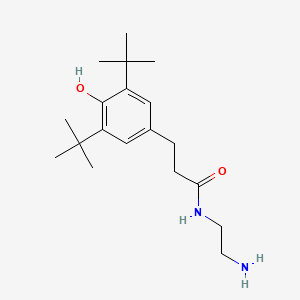
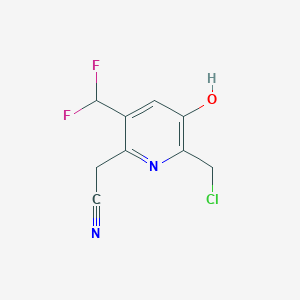
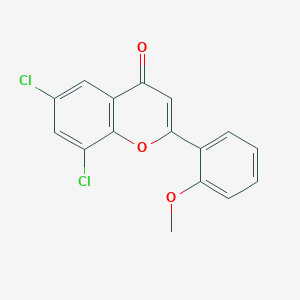
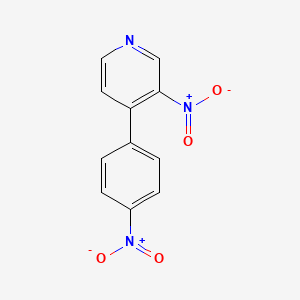

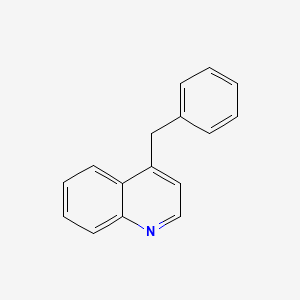
![6-Imino-1,8-dimethyl-3-(4-methylphenyl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B14139865.png)
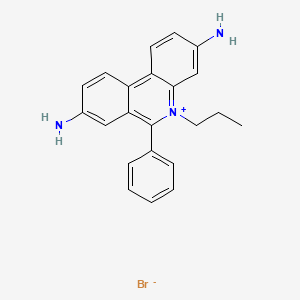

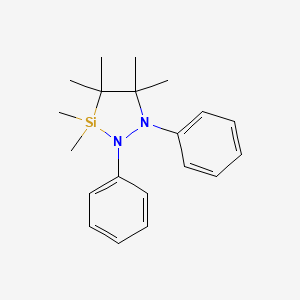

![1h-Furo[3,2-e]isoindole](/img/structure/B14139901.png)
![N'-[(E)-(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14139912.png)
